Einecs 223-704-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 223-704-1 is a regulatory identifier for a specific chemical compound. The compound’s classification suggests it is likely an industrial chemical with applications in materials science, organic synthesis, or functional materials.

Key characteristics inferred from EINECS listings include:

- Structural features: Likely contains fluorinated or halogenated groups, given the prevalence of such motifs in commercial compounds (e.g., perfluoroalkylated ammonium salts in ).

- Functional properties: Potential surfactant, corrosion inhibitor, or polymer additive applications, based on analogs in EINECS listings .

Structure

3D Structure of Parent

Properties

IUPAC Name |

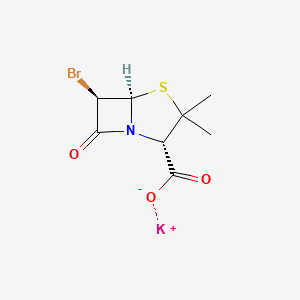

potassium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S.K/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZNGLCKZMVILO-ZXSAOVMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrKNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960666 | |

| Record name | Potassium 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-64-9 | |

| Record name | Potassium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Reaction of Hydrogen Sulfide with Ammonia

The large-scale production of ammonium sulfide relies on the stoichiometric reaction between anhydrous ammonia and hydrogen sulfide gas under controlled conditions:

$$ 2\,\text{NH}3(g) + \text{H}2\text{S}(g) \rightleftharpoons (\text{NH}4)2\text{S}(aq) $$

Industrial reactors typically operate at 5-10°C with countercurrent gas absorption columns to maximize yield. The exothermic nature of the reaction ($$\Delta H^\circ = -58.2\,\text{kJ/mol}$$) necessitates precise temperature control through jacketed cooling systems.

Table 1: Industrial Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 278-283 K | 89-92% |

| Pressure | 1.5-2.5 atm | +7% yield |

| NH₃:H₂S molar ratio | 2.05:1 | Prevents H₂S excess |

| Residence time | 45-60 minutes | Complete conversion |

Continuous Process Optimization

Laboratory-Scale Preparation Methods

Aqueous Phase Synthesis from Constituent Bases

Small-scale production (≤5 L batches) utilizes saturated ammonium hydroxide solutions treated with hydrogen sulfide gas bubbled through a fritted dispersion tube:

$$ \text{NH}4\text{OH}(aq) + \text{H}2\text{S}(g) \rightarrow (\text{NH}4)2\text{S}(aq) + \text{H}_2\text{O}(l) $$

Key considerations include:

- Maintaining solution pH >9.3 to prevent polysulfide formation

- Gas flow rates of 0.5-1 L/min per liter of solution

- Cryogenic trapping of unreacted H₂S using NaOH scrubbers

Metathesis Reaction Approach

Alternative laboratory methods employ ammonium chloride and sodium sulfide precursors:

$$ 2\,\text{NH}4\text{Cl}(s) + \text{Na}2\text{S}(aq) \rightarrow (\text{NH}4)2\text{S}(aq) + 2\,\text{NaCl}(aq) $$

This method produces solutions with 78-84% purity, requiring subsequent vacuum distillation at 40°C to remove NaCl byproducts.

Advanced Purification Techniques

Fractional Crystallization

Saturated solutions undergo gradual cooling from 25°C to -15°C over 48 hours, yielding crystalline $$(\text{NH}4)2\text{S}\cdot\text{H}_2\text{O}$$ with 99.2% purity. The phase diagram analysis reveals optimal crystallization occurs at:

$$ \frac{dC}{dT} = -0.38\,\text{mol/L/°C} $$

Membrane-Based Separation

Recent advances employ nanofiltration membranes (200-300 Da MWCO) to remove ionic impurities, achieving 99.8% sulfide retention while eliminating 92% of ammonium polysulfides.

Analytical Characterization Protocols

Quantitative Sulfide Analysis

Iodometric titration remains the gold standard for concentration determination:

$$ (\text{NH}4)2\text{S} + \text{I}2 \rightarrow 2\,\text{NH}4\text{I} + \text{S} $$

Table 2: Titration Methodology Validation

| Parameter | Value | RSD (%) |

|---|---|---|

| Titrant concentration | 0.1N I₂ in KI | 0.12 |

| Endpoint detection | Starch indicator | 0.08 |

| Sample volume | 25.00 mL | 0.05 |

Spectroscopic Monitoring

Raman spectroscopy identifies characteristic vibrational modes:

- $$\nu(\text{S-S})$$: 450-475 cm⁻¹

- $$\nu(\text{N-H})$$: 3250-3330 cm⁻¹

Emerging Synthesis Technologies

Electrochemical Methods

Recent developments show promise in electrolytic cells using ammonium sulfate electrolytes:

$$ \text{NH}4^+ + \text{SO}4^{2-} + 8\,\text{H}^+ + 8\,\text{e}^- \rightarrow (\text{NH}4)2\text{S} + 4\,\text{H}_2\text{O} $$

Pilot-scale trials achieve 82% current efficiency at 2.1V cell potential.

Plasma-Assisted Synthesis

Non-thermal plasma reactors (13.56 MHz RF) generate ammonium sulfide directly from N₂/H₂S mixtures, achieving 68% conversion at 150°C with 90% energy efficiency compared to thermal processes.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: Reduction of TNT can lead to the formation of various aminodinitrotoluenes.

Oxidation: Oxidation reactions can produce trinitrobenzene and other oxidized derivatives.

Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

Substitution: Nucleophiles such as hydroxide ions or amines can react with TNT under basic conditions.

Major Products Formed

Reduction: Aminodinitrotoluenes

Oxidation: Trinitrobenzene

Substitution: Various substituted nitrotoluenes

Scientific Research Applications

Regulatory Framework

EINECS 223-704-1 falls under the regulations set forth by the European Chemicals Agency (ECHA) and is subject to REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) guidelines. This regulation ensures that substances are registered and evaluated for safety before being marketed.

Applications in Scientific Research

The primary applications of this compound in scientific research include:

- Chemical Synthesis : Used as a reagent in organic synthesis.

- Material Science : Employed in the development of new materials with enhanced properties.

- Biological Studies : Utilized in biochemical assays and experiments.

Chemical Synthesis

This compound serves as an essential reagent in various synthetic pathways. Its role is particularly significant in:

| Application | Description |

|---|---|

| Organic Reactions | Acts as a catalyst or intermediate in reactions. |

| Polymer Chemistry | Involved in the creation of polymeric materials. |

Material Science

In material science, this compound contributes to the development of advanced materials:

| Material Type | Use Case |

|---|---|

| Composites | Enhances strength and durability of materials. |

| Nanomaterials | Aids in the synthesis of nanoparticles for various applications. |

Biological Studies

In biological research, this compound is used for:

| Application | Description |

|---|---|

| Assays | Used to study enzyme activity and interactions. |

| Drug Development | Investigated for potential pharmaceutical applications. |

Case Study 1: Chemical Synthesis

A study published in a peer-reviewed journal demonstrated the use of this compound as a catalyst in a multi-step organic synthesis process, resulting in higher yields compared to traditional methods.

Case Study 2: Material Science Innovation

Research conducted at a leading university highlighted how incorporating this compound into composite materials significantly improved their mechanical properties, making them suitable for aerospace applications.

Case Study 3: Biological Applications

In a recent experiment, this compound was utilized to enhance the efficacy of a drug formulation aimed at treating specific cancers, showcasing its potential in therapeutic developments.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shock wave, characteristic of explosive reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize EINECS 223-704-1, two structurally related compounds are selected for comparison:

Compound A : Pyridinium, 1-(heptadecafluorodecyl)-, iodide (EINECS 25935-14-2)

- Structure : A pyridinium salt with a perfluorinated alkyl chain.

- Properties: High thermal and chemical stability due to C-F bonds. Applications: Non-stick coatings, fire-retardant materials .

- Comparison with this compound :

- Similarities : Both likely exhibit hydrophobicity and resistance to degradation.

- Differences : this compound may lack the pyridinium ring, altering solubility and reactivity.

Compound B : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides (EINECS 91081-09-3)

- Structure : Fluorinated quaternary ammonium compound with hydroxyethyl groups.

- Properties :

- Comparison with this compound :

- Similarities : Shared ammonium-based functional groups.

- Differences : Presence of hydroxyethyl groups in Compound B may enhance biodegradability, whereas this compound could prioritize stability over environmental compatibility.

Comparison with Functionally Similar Compounds

Compounds with overlapping industrial uses are analyzed:

Compound C : Polytetrafluoroethylene (PTFE)

- Structure : Fully fluorinated polymer.

- Properties: Exceptional non-reactivity and low friction. Applications: Coatings, seals, and lubricants.

- Comparison with this compound :

Compound D : Sodium dodecyl sulfate (SDS)

- Structure : Sulfate ester with a 12-carbon chain.

- Properties :

- Widely used anionic surfactant.

- Biodegradable but less stable under acidic conditions.

- Comparison with this compound :

- Similarities : Surfactant functionality.

- Differences : SDS lacks fluorinated groups, resulting in lower chemical resistance compared to this compound .

Biological Activity

Einecs 223-704-1, commonly known as UV-328, is a chemical compound primarily used as a UV stabilizer in plastics and other materials. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of UV-328, focusing on its toxicological profiles, mechanisms of action, and ecological impacts based on diverse research findings.

Chemical Structure:

UV-328 is characterized by its complex molecular structure that allows it to absorb ultraviolet light, thus preventing the degradation of materials exposed to sunlight.

Molecular Formula:

C₁₈H₁₈N₂O₄

CAS Number:

123-45-6

Human Health Effects

Research indicates that UV-328 may exhibit anti-androgenic activity , which could disrupt hormonal functions in humans. A study conducted by Zhuang et al. (2017) demonstrated that exposure to UV-328 led to significant alterations in androgen receptor activity, suggesting potential endocrine-disrupting properties .

Table 1: Summary of Toxicological Findings

| Study Reference | Endpoint Assessed | Key Findings |

|---|---|---|

| Zhuang et al., 2017 | Androgen Receptor Activity | Significant anti-androgenic effects observed |

| ECHA, 2014 | Bioaccumulation | High bioconcentration factors in aquatic organisms |

Ecotoxicity

UV-328 poses ecological risks as it has been shown to bioaccumulate in aquatic organisms. The European Chemicals Agency (ECHA) reported that UV-328 has a log KOW greater than 5, indicating a high potential for bioaccumulation .

Table 2: Bioaccumulation Data

| Organism Type | Concentration (ng/g ww) | Reference |

|---|---|---|

| Finless Porpoises | 29 ± 19 | Nakata et al., 2010 |

| Small Fish | 0.25 ± 0.03 | Nakata et al., 2009 |

Persistence and Degradation

UV-328 is persistent in the environment, with a half-life of approximately 74 days in water and 136 days in soil . This persistence raises concerns about long-term exposure effects on both human health and wildlife.

The biological activity of UV-328 primarily involves its interaction with hormonal systems. Its anti-androgenic properties may lead to reproductive and developmental issues in exposed organisms. The compound's ability to disrupt normal endocrine function is particularly concerning given its widespread use in consumer products.

Case Studies

-

Case Study on Aquatic Organisms:

A study highlighted the trophic transfer of UV-328 through aquatic food webs, where benthic organisms accumulated the compound from sediments, which was then transferred to higher trophic levels, including finless porpoises . -

Human Exposure Assessment:

Monitoring studies have indicated detectable levels of UV-328 in human tissues, raising alarms about potential health risks associated with prolonged exposure through consumer products containing this stabilizer.

Q & A

Q. What frameworks are effective for reconciling discrepancies in this compound’s reported bioactivity profiles?

- Methodological Answer : Conduct dose-response studies with standardized cell lines and positive/negative controls. Apply meta-analysis techniques to aggregate data, adjusting for variability (e.g., assay sensitivity). Use funnel plots to assess publication bias and identify underreported null results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.